molecular formula C15H14BrN3O3S B2539400 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide CAS No. 873676-09-6

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

Cat. No.: B2539400
CAS No.: 873676-09-6
M. Wt: 396.26
InChI Key: HGULXIYIPSUFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Scientific Research Applications

This compound has several scientific research applications:

Future Directions

The future directions for research on “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential medicinal applications. Given the wide range of biological activities exhibited by indazole-containing compounds , there is significant potential for the development of novel drugs based on these structures.

Mechanism of Action

Target of Action

Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, it’s plausible that 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide may interact with similar targets.

Mode of Action

It’s known that indazole derivatives bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a broad range of biochemical pathways.

Pharmacokinetics

It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It’s known that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine , suggesting that environmental conditions could potentially influence the synthesis and action of this compound.

Preparation Methods

The synthesis of 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce byproducts .

Chemical Reactions Analysis

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S/c1-2-22-14-8-11(6-7-12(14)16)23(20,21)19-13-5-3-4-10-9-17-18-15(10)13/h3-9,19H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULXIYIPSUFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.